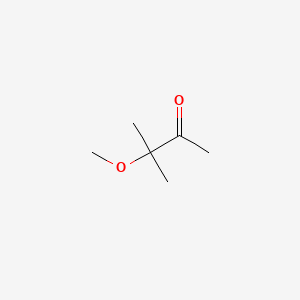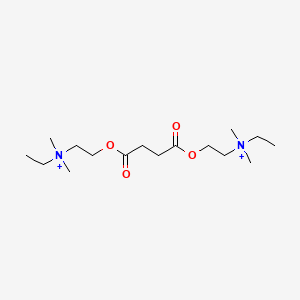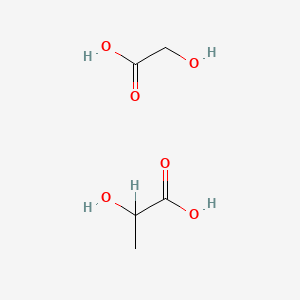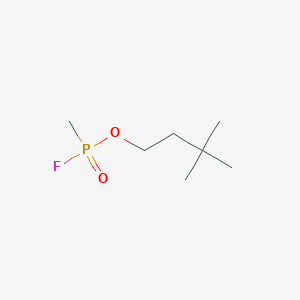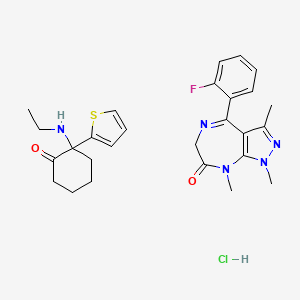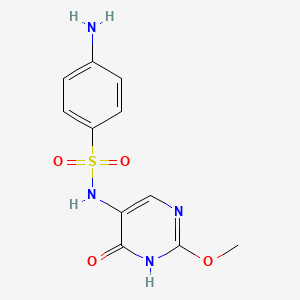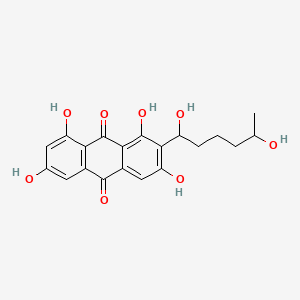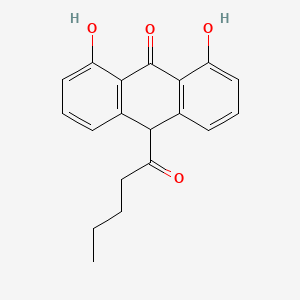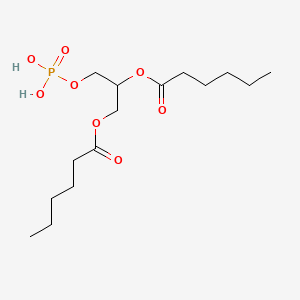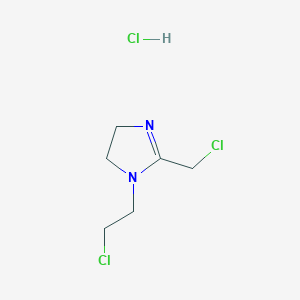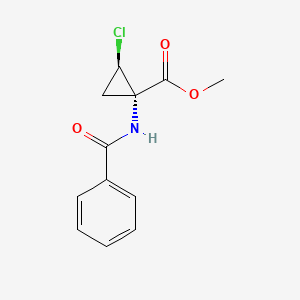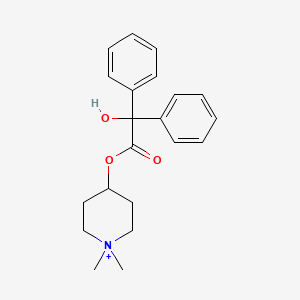
Parapenzolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parapenzolate is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Treatment for Chronic Obstructive Pulmonary Disease (COPD)
- Pulmonary Administration Benefits : Mepenzolate bromide (a compound related to Parapenzolate) is effective against COPD due to its anti-inflammatory and bronchodilatory activities. Pulmonary administration is superior to other routes, offering protective effects against elastase-induced pulmonary damage and bronchodilation at lower doses (Tanaka et al., 2014).
- Diabetic Wound Healing : Mepenzolate bromide, originally used for gastrointestinal disorders, also promotes diabetic wound healing. It enhances wound closure, reduces inflammation, and decreases oxidative stress in diabetic ulcers (Zheng et al., 2016).
Research on Related Compounds
- Endocrine Disruption Studies : Parabens, structurally similar to Parapenzolate, have been studied for their endocrine-disrupting effects. Studies show they can interfere with hormone functions, raising concerns about their impact on health (Darbre & Harvey, 2008).
- Skin Absorption Research : Research on parabens, related to Parapenzolate, evaluates their skin absorption using methods like the Franz diffusion cell. This is relevant for understanding the transdermal delivery and potential systemic effects of similar compounds (Seo et al., 2017).
Environmental Impact
- Environmental Presence and Behavior : Parabens, compounds with similarities to Parapenzolate, are present in aquatic environments and sediments. Their widespread use and continuous introduction into the environment, coupled with their potential health impacts, necessitate understanding their fate in nature (Haman et al., 2015).
Eigenschaften
CAS-Nummer |
15394-61-3 |
|---|---|
Produktname |
Parapenzolate |
Molekularformel |
C21H26NO3+ |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |
InChI-Schlüssel |
DMXLLYHBWUOZCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Andere CAS-Nummern |
15394-61-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



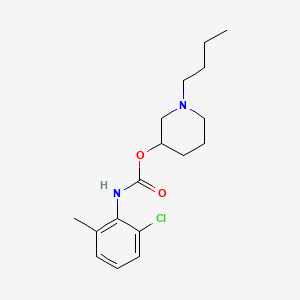
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
